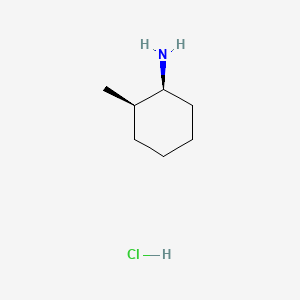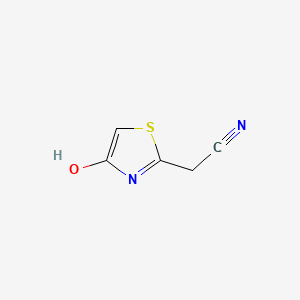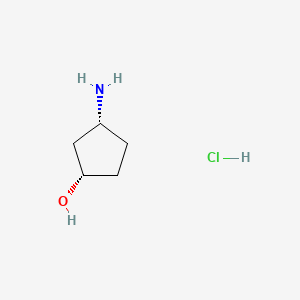
(2-Cyano-4-fluorophenyl)boronic acid
Descripción general
Descripción
(2-Cyano-4-fluorophenyl)boronic acid is a boronic acid derivative with the molecular formula C7H5BFNO2 . It is a solid compound that is stored under an inert atmosphere at temperatures between 2-8°C . It is used as a reactant in various chemical reactions .
Molecular Structure Analysis
The molecular structure of (2-Cyano-4-fluorophenyl)boronic acid consists of a phenyl ring substituted with a cyano group at the 2-position and a fluorine atom at the 4-position . The phenyl ring is also bonded to a boronic acid group . The compound has a molecular weight of 164.93 Da .Chemical Reactions Analysis
(2-Cyano-4-fluorophenyl)boronic acid can participate in various chemical reactions. For instance, boronic acids are known to be used as reactants in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . They are also used in the synthesis of biologically active terphenyls .Physical And Chemical Properties Analysis
(2-Cyano-4-fluorophenyl)boronic acid has a density of 1.4±0.1 g/cm3, a boiling point of 357.8±52.0 °C at 760 mmHg, and a flash point of 170.2±30.7 °C . It has a molar refractivity of 38.0±0.4 cm3 and a molar volume of 121.9±5.0 cm3 .Aplicaciones Científicas De Investigación
Sensing Applications
Boronic acids, including (2-Cyano-4-fluorophenyl)boronic acid, are increasingly utilized in diverse areas of research. They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These sensing applications can be homogeneous assays or heterogeneous detection .
Biological Labelling
The key interaction of boronic acids with diols allows their utilization in various areas ranging from biological labelling . This can be particularly useful in the study of biological systems and processes.
Protein Manipulation and Modification
Boronic acids have shown growth in the interaction with proteins, their manipulation, and cell labelling . This makes them valuable in the field of biochemistry and molecular biology.
Separation Technologies
Boronic acids, including (2-Cyano-4-fluorophenyl)boronic acid, are used in separation technologies . This can be particularly useful in the purification of compounds in chemical synthesis and the separation of biomolecules in biological research.
Development of Therapeutics
Boronic acids are used in the development of therapeutics . This is due to their ability to form stable covalent bonds with biological molecules, making them useful in drug design and delivery.
Electrophoresis of Glycated Molecules
Boronic acids are also used for electrophoresis of glycated molecules . This can be particularly useful in the study of glycosylated proteins and other biomolecules.
Building Materials for Microparticles
Boronic acids are employed as building materials for microparticles for analytical methods . This can be particularly useful in the development of sensors and other analytical devices.
Controlled Release of Insulin
Boronic acids are used in polymers for the controlled release of insulin . This can be particularly useful in the treatment of diabetes.
Safety and Hazards
(2-Cyano-4-fluorophenyl)boronic acid is classified as a hazardous chemical. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .
Direcciones Futuras
Boronic acid-based compounds, including (2-Cyano-4-fluorophenyl)boronic acid, have a wide range of applications in chemical and biological research. They are used in the design of fluorescent sensors , in the fabrication of smart materials such as boronic acid-functionalized polymers and boronic acid-modified nanoparticles , and in various other applications. The future research directions for (2-Cyano-4-fluorophenyl)boronic acid could involve exploring these applications further.
Mecanismo De Acción
Target of Action
The primary target of (2-Cyano-4-fluorophenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s action leads to the formation of new carbon-carbon bonds, which can have significant downstream effects in organic synthesis .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, making (2-Cyano-4-fluorophenyl)boronic acid a valuable tool in organic chemistry .
Action Environment
The action of (2-Cyano-4-fluorophenyl)boronic acid is influenced by several environmental factors. For instance, the compound is typically stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, the Suzuki–Miyaura coupling reaction is generally performed under mild and functional group tolerant conditions , which can influence the compound’s efficacy.
Propiedades
IUPAC Name |
(2-cyano-4-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BFNO2/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-3,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAYQOISLSBMIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675201 | |
| Record name | (2-Cyano-4-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Cyano-4-fluorophenyl)boronic acid | |
CAS RN |
876601-43-3 | |
| Record name | (2-Cyano-4-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1R,3S,4S)-tert-butyl 3-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B591487.png)
![(1R,5S,6R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B591489.png)





![(1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid](/img/structure/B591499.png)